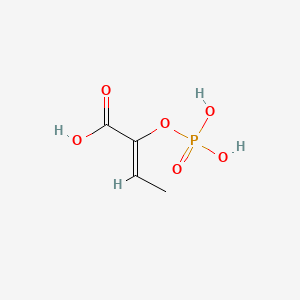
2-Butenoic acid, 2-(phosphonooxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 2-(phosphonooxy)-, also known as 2-Butenoic acid, 2-(phosphonooxy)-, is a useful research compound. Its molecular formula is C4H7O6P and its molecular weight is 182.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butenoic acid, 2-(phosphonooxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butenoic acid, 2-(phosphonooxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
2-Butenoic acid, 2-(phosphonooxy)- has been investigated for its role as a potential pharmaceutical agent. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.
- Mechanism of Action : The compound's phosphonate group enhances its ability to mimic natural substrates in biochemical pathways. This property is particularly useful in designing inhibitors for enzymes involved in metabolic processes.
- Case Study : Research published in DrugBank indicates that this compound has been classified under experimental drugs, suggesting ongoing studies into its pharmacological effects and therapeutic potential .
Agricultural Applications
The compound has shown promise in agricultural settings, particularly as a plant growth regulator.
- Functionality : As a phosphonate derivative, it may enhance nutrient uptake and improve plant resilience against environmental stressors.
- Field Trials : Various studies have indicated improved growth rates and yield in crops treated with phosphonate compounds, including derivatives of 2-butenoic acid .
Biochemical Research
In biochemical studies, 2-butenoic acid, 2-(phosphonooxy)- serves as a useful tool for studying metabolic pathways.
- Enzyme Interaction Studies : The compound can be used to investigate enzyme kinetics and inhibition mechanisms due to its structural similarity to natural substrates.
- Research Findings : Studies have demonstrated that phosphonated compounds can inhibit specific enzymes involved in amino acid metabolism, providing insights into metabolic regulation .
Table 1: Summary of Applications
Table 2: Comparison with Similar Compounds
Eigenschaften
CAS-Nummer |
25956-55-2 |
|---|---|
Molekularformel |
C4H7O6P |
Molekulargewicht |
182.07 g/mol |
IUPAC-Name |
(Z)-2-phosphonooxybut-2-enoic acid |
InChI |
InChI=1S/C4H7O6P/c1-2-3(4(5)6)10-11(7,8)9/h2H,1H3,(H,5,6)(H2,7,8,9)/b3-2- |
InChI-Schlüssel |
FGYIHYXZLMDROB-IHWYPQMZSA-N |
SMILES |
CC=C(C(=O)O)OP(=O)(O)O |
Isomerische SMILES |
C/C=C(/C(=O)O)\OP(=O)(O)O |
Kanonische SMILES |
CC=C(C(=O)O)OP(=O)(O)O |
Synonyme |
2-PEB 2-phosphoenolbutyrate phosphoenol-2-ketobutyrate phosphoenol-alpha-ketobutyrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















